molecular formula C16H21ClN2O2S B2626022 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 2034575-59-0

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone

Cat. No.: B2626022
CAS No.: 2034575-59-0
M. Wt: 340.87
InChI Key: FEQSOEIOCHGBJU-UHFFFAOYSA-N
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Description

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the Chloropyridine Moiety: The chloropyridine group can be introduced via a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a chloropyridine derivative.

    Attachment of the Cyclopentylthio Group: This step involves the reaction of a cyclopentylthiol with an appropriate electrophilic intermediate, such as an alkyl halide or sulfonate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone include:

    1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone: Lacks the chlorine atom on the pyridine ring, which may affect its reactivity and biological activity.

    1-(3-((3-Bromopyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and reactivity.

    1-(3-((3-Fluoropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(cyclopentylthio)ethanone: The fluorine atom may influence the compound’s stability and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2S/c17-14-9-18-7-5-15(14)21-12-6-8-19(10-12)16(20)11-22-13-3-1-2-4-13/h5,7,9,12-13H,1-4,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQSOEIOCHGBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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